molecular formula C10H12ClN3 B1521232 1-benzyl-1H-pyrazol-3-amine hydrochloride CAS No. 1181458-27-4

1-benzyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1521232
CAS No.: 1181458-27-4
M. Wt: 209.67 g/mol
InChI Key: YTMZIFXCKOHKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H11N3 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-pyrazol-3-amine consists of a benzyl group attached to the 1-position of a pyrazol-3-amine. The molecular weight is 173.21 g/mol . The InChI string is InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) .


Physical and Chemical Properties Analysis

1-Benzyl-1H-pyrazol-3-amine has a molecular weight of 173.21 g/mol . The compound is slightly soluble in water . The InChI string is InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) .

Scientific Research Applications

Rhodium(III)-Catalyzed Intermolecular C-H Amination

The intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, directed by intrinsic functionality of the substrate/product, is achieved under mild conditions. This rhodium(III)-catalyzed process uses primary or secondary N-benzoate alkylamines as coupling partners, providing a novel approach to aromatic C-H amination (Wu et al., 2014).

Synthesis and Bioactivity of Pyrazole Derivatives

Pyrazole derivatives, synthesized from hydroxymethyl pyrazole derivatives, have shown potential in antitumor, antifungal, and antibacterial applications. The study includes detailed structural analysis using X-ray crystallography and theoretical calculations, highlighting the potential of these compounds in treating breast cancer and microbial infections (Titi et al., 2020).

Intramolecular C-H Insertion Reactions of 1-Aza-2-azoniaallene Salts

1-Aza-2-azoniaallene salts, derived from α-chloroazo compounds, show intramolecular C-H amination reactions to form pyrazolines. This reaction is notable for its stereospecificity, chemoselectivity, and theoretical insight into the mechanism, providing valuable knowledge for developing novel heterocyclic products (Hong et al., 2015).

Synthesis of Novel Anti-inflammatory and Antioxidant Agents

New 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, derived through Buchwald–Hartwig amination, exhibit significant anti-inflammatory and antioxidant properties. This research provides a basis for the development of potential therapeutic agents, especially in the context of inflammation-related diseases (Shankar et al., 2017).

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-complexes containing chiral ferrocenyl pyrazole ligands have been used in asymmetric allylic amination reactions. This process highlights the importance of steric control in achieving high enantioselectivity, contributing to the field of asymmetric synthesis (Togni et al., 1996).

Properties

IUPAC Name

1-benzylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMZIFXCKOHKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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